

A Comprehensive Technical Guide to 4-Aminobenzophenone as a UV Absorber

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Compound of Interest

Compound Name: 4-Aminobenzophenone

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Introduction

Ultraviolet (UV) radiation absorbers are essential components in a vast array of applications, from sunscreens and cosmetics to the stabilization of materials like plastics and coatings. These compounds protect substances and biological tissues from the deleterious effects of UV light, which include photodegradation and the generation of harmful free radicals. Benzophenones represent a significant class of organic UV filters, characterized by a central carbonyl group connected to two phenyl rings. Their efficacy stems from their ability to absorb UV radiation and dissipate the energy in a harmless manner.^[1]

This technical guide focuses on **4-Aminobenzophenone**, a derivative of benzophenone. It will provide an in-depth overview of its discovery, photochemical properties, and the experimental methodologies used to characterize its function as a UV absorber.

Discovery and Synthesis

While a singular "discovery" event of **4-Aminobenzophenone** as a UV absorber is not prominently documented, its utility is a result of the systematic investigation of benzophenone derivatives. The inherent conjugated structure of benzophenones makes them efficient absorbers of UV radiation. The addition of an amino group in the para position (4-position) modifies the electronic properties and, consequently, the absorption spectrum of the parent molecule.

Synthesis:

A common laboratory-scale synthesis of **4-Aminobenzophenone** involves the hydrolysis of p-Benzoylacetanilide.

- Reaction: p-Benzoylacetanilide is refluxed with 1N hydrochloric acid for approximately six hours.
- Workup: After cooling, the solution is made alkaline with a 2N sodium hydroxide solution.
- Extraction and Purification: The **4-Aminobenzophenone** product is then extracted with ether and can be further purified by recrystallization from methanol.[\[2\]](#)

Physicochemical and Photochemical Properties

4-Aminobenzophenone is a crystalline solid with a melting point in the range of 121-124 °C. It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[\[3\]](#)

The key to its function as a UV absorber lies in its electronic structure. The conjugated system of the two benzene rings and the carbonyl group allows for the absorption of UV photons, leading to electronic transitions ($\pi-\pi^*$ and $n-\pi^*$).[\[4\]](#) The presence of the electron-donating amino group influences the energy of these transitions and the resulting UV absorption spectrum.

Table 1: Physicochemical Properties of **4-Aminobenzophenone**

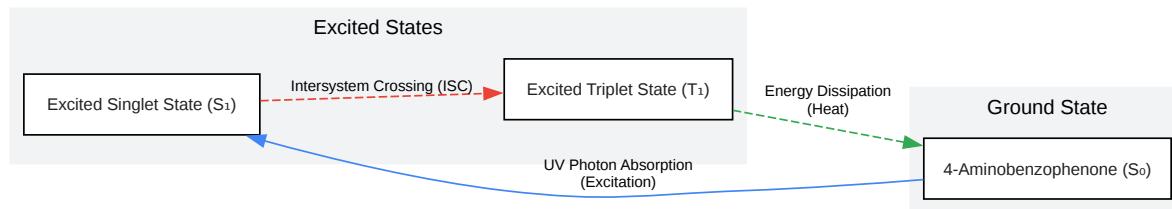
Property	Value	Reference
Molecular Formula	$C_{13}H_{11}NO$	
Molecular Weight	197.23 g/mol	
Melting Point	121-124 °C	
Appearance	Cream to yellow to brown or purple powder	[5]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone	[3]

Mechanism of UV Absorption and Energy Dissipation

The primary mechanism by which benzophenones, including **4-Aminobenzophenone**, function as UV absorbers involves the absorption of a UV photon, followed by a series of photophysical processes that dissipate the absorbed energy as heat, thus preventing it from initiating harmful photochemical reactions.

- Excitation: Upon absorbing a UV photon, the molecule is promoted from its ground electronic state (S_0) to an excited singlet state (S_1). This is typically a $\pi-\pi^*$ or $n-\pi^*$ transition.
- Intersystem Crossing (ISC): The excited singlet state (S_1) rapidly and efficiently undergoes intersystem crossing to a lower-energy triplet state (T_1). This process is a key feature of benzophenones and is crucial for their photostability.
- Vibrational Relaxation/Energy Dissipation: The molecule in the triplet state can then relax back to the ground state (S_0) through non-radiative pathways, releasing the absorbed energy as heat into its surroundings. This rapid and efficient dissipation of energy prevents the molecule from undergoing photochemical reactions that could lead to its degradation or the generation of reactive species.

The energy of the triplet state of **4-Aminobenzophenone** has been reported to be approximately 288 kJ mol⁻¹ in both polar and non-polar organic solvents.[\[3\]](#)

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Caption: Mechanism of UV absorption and energy dissipation by **4-Aminobenzophenone**.

Key Experiments and Data

The characterization of **4-Aminobenzophenone** as a UV absorber relies on several key experimental techniques, primarily UV-Visible spectroscopy.

UV-Visible Spectroscopy: This technique is used to determine the wavelengths of light a molecule absorbs and the efficiency of that absorption. The ultraviolet absorption spectra of **4-Aminobenzophenone** have been measured to determine its molar absorbancy.[6][7] In one study, the dissociation of **4-aminobenzophenone** was investigated by measuring its UV spectra at various temperatures from 10° to 40° C.[6][7]

Table 2: Spectroscopic Data for Benzophenone Derivatives

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Reference
Benzophenone	n-Heptane	248.2, 346.6	Not Specified	[8]
Benzophenone	Ethanol	252.2, 334.0	Not Specified	[8]
4-Aminobenzophenone	Not Specified	300-400	Not Specified	[9]

Note: Specific molar absorptivity values for **4-Aminobenzophenone** are not consistently reported across general literature. These values would typically be determined experimentally as described in the protocols below.

Experimental Protocols

Synthesis of 4-Aminobenzophenone

Objective: To synthesize **4-Aminobenzophenone** via hydrolysis of p-Benzoylacetanilide.

Materials:

- p-Benzoylacetanilide
- 1N Hydrochloric acid
- 2N Sodium hydroxide solution
- Ether
- Methanol
- Reflux apparatus
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Combine 2.8 g of p-Benzoylacetanilide and 100 ml of 1N hydrochloric acid in a round-bottom flask.[\[2\]](#)
- Heat the mixture to reflux for 6 hours.[\[2\]](#)
- Allow the solution to cool to room temperature.

- Carefully make the solution alkaline by the dropwise addition of 2N sodium hydroxide solution.
- Transfer the solution to a separatory funnel and extract the product with ether.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the ether using a rotary evaporator.
- Recrystallize the crude **4-Aminobenzophenone** from methanol to obtain the purified product.[2]

Determination of UV Absorption Spectrum

Objective: To determine the UV-Visible absorption spectrum and molar absorptivity of **4-Aminobenzophenone**.

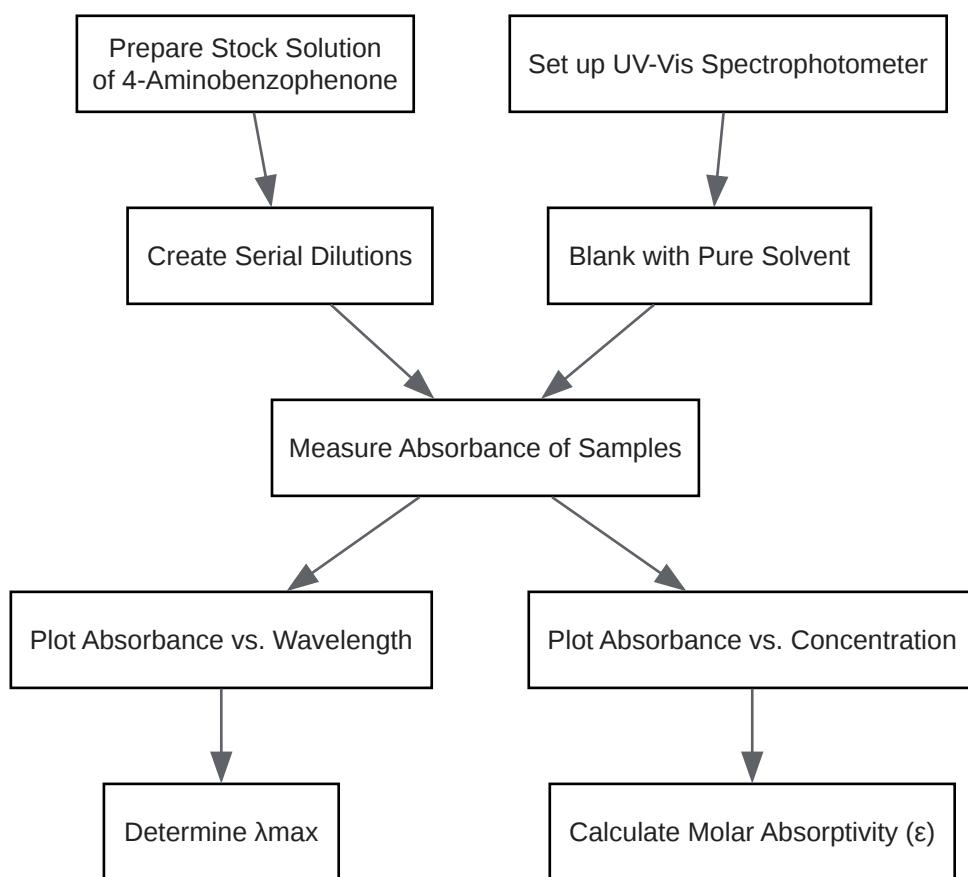
Materials:

- **4-Aminobenzophenone**
- Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Prepare a stock solution of **4-Aminobenzophenone** of a known concentration (e.g., 1×10^{-3} M) in the chosen solvent.
- From the stock solution, prepare a series of dilutions of known concentrations (e.g., 1×10^{-4} M, 5×10^{-5} M, 1×10^{-5} M).

- Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for benzophenones (e.g., 200-450 nm).
- Use the pure solvent as a blank to zero the spectrophotometer.
- Measure the absorbance of each of the prepared solutions, starting with the most dilute.
- Plot the absorption spectrum (absorbance vs. wavelength) for each concentration. The wavelength of maximum absorbance is λ_{max} .
- To determine the molar absorptivity (ϵ), use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance vs. concentration should yield a straight line with a slope equal to ϵ .



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Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Applications and Significance

4-Aminobenzophenone's ability to absorb UV radiation makes it a valuable compound in various fields. It serves as a photosensitizer and can be used in the synthesis of other molecules.[10] Its properties are also of interest in materials science, for instance, as a component in photo-cross-linkable polymers.[3] Furthermore, it has been noted for its potential in nonlinear optics, exhibiting a high second harmonic generation (SHG) efficiency.[3][11]

Conclusion

4-Aminobenzophenone is a well-characterized UV absorber that belongs to the important class of benzophenone derivatives. Its synthesis is straightforward, and its mechanism of UV absorption and energy dissipation is well understood, proceeding through an efficient intersystem crossing to a triplet state. The experimental protocols outlined in this guide provide a basis for the consistent and accurate characterization of its photophysical properties. For researchers and professionals in drug development and materials science, **4-Aminobenzophenone** offers a versatile molecular scaffold with proven efficacy in UV protection.

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